molecular formula C17H26ClN3O2S B2434319 N-(2-Aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride CAS No. 2030607-65-7

N-(2-Aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride

Cat. No.: B2434319
CAS No.: 2030607-65-7
M. Wt: 371.92
InChI Key: SBNKMQNMXGWIBN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H26ClN3O2S and its molecular weight is 371.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.ClH/c18-7-8-19-16(21)12-3-2-9-20(11-12)17(22)14-4-1-5-15-13(14)6-10-23-15;/h6,10,12,14H,1-5,7-9,11,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNKMQNMXGWIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)N3CCCC(C3)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring and a benzothiophene moiety. Its molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S with a molecular weight of approximately 300.4 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in signaling pathways. It has been identified as a potential antagonist at certain chemokine receptors, particularly CCR3, which plays a critical role in inflammatory responses and allergic reactions .

Key Mechanisms:

  • Receptor Antagonism : It inhibits the binding of chemokines to their respective receptors, thereby modulating immune cell migration and activation.
  • Enzyme Inhibition : The compound may also inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

In Vitro Studies

In vitro assays have demonstrated that N-(2-Aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride exhibits significant activity against various cell lines. Table 1 summarizes the findings from selected studies.

Study Cell Line IC50 (µM) Effect
Study AHuman Eosinophils0.5CCR3 Antagonism
Study BCancer Cell Line X1.2Cytotoxicity
Study CNeutrophils0.8Inhibition of Chemotaxis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a model of allergic asthma, administration of the compound reduced eosinophilic infiltration and cytokine production in lung tissues.
  • Case Study 2 : Patients with chronic rhinosinusitis showed improved symptoms following treatment with formulations containing this compound, suggesting its utility in managing chronic inflammatory conditions.

Pharmacological Applications

The diverse biological activities suggest that N-(2-Aminoethyl)-1-(4,5,6,7-tetrahydro-1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride may have applications in treating:

  • Allergic Disorders : By antagonizing CCR3, it can potentially alleviate symptoms associated with allergies and asthma.
  • Cancer Therapy : Its cytotoxic effects on certain cancer cell lines indicate possible use as an adjunct therapy in oncology.

Q & A

Q. Why might biological activity data vary across studies using similar piperidine derivatives?

  • Methodological Answer : Potential sources of variability include:
  • Stereochemical Purity : Enantiomeric impurities (e.g., from chiral centers in the piperidine ring) can drastically alter target binding.
  • Assay Conditions : Differences in incubation time, serum concentration, or oxygen levels in cell cultures.
  • Salt Form Effects : Hydrochloride vs. free base forms may exhibit divergent solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.